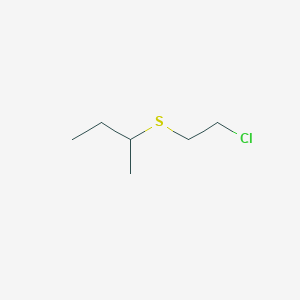
2-Chloroethyl-sec-butyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl-sec-butyl sulfide is an organic compound that belongs to the class of sulfur mustard analogs It is a chemical warfare agent known for its blistering properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl-sec-butyl sulfide typically involves the reaction of 2-chloroethanol with sec-butyl mercaptan in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent safety measures due to the toxic nature of the compound.
化学反应分析
Types of Reactions
2-Chloroethyl-sec-butyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioethers depending on the nucleophile used.
科学研究应用
2-Chloroethyl-sec-butyl sulfide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfur mustards.
Biology: Investigated for its effects on cellular structures and functions.
Medicine: Studied for its potential use in targeted cancer therapies due to its ability to alkylate DNA.
Industry: Used in the development of protective materials and decontamination agents.
作用机制
The mechanism of action of 2-Chloroethyl-sec-butyl sulfide involves the alkylation of cellular macromolecules, particularly DNA. The compound forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This results in the disruption of cellular processes and ultimately cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.
相似化合物的比较
Similar Compounds
2-Chloroethyl ethyl sulfide: Another sulfur mustard analog with similar blistering properties.
Bis(2-chloroethyl) sulfide:
2-Chloroethyl methyl sulfide: A less toxic analog used in research.
Uniqueness
2-Chloroethyl-sec-butyl sulfide is unique due to its specific alkylating properties and the presence of a sec-butyl group, which influences its reactivity and toxicity. Compared to other sulfur mustards, it offers a balance between reactivity and stability, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
20818-34-2 |
|---|---|
分子式 |
C6H13ClS |
分子量 |
152.69 g/mol |
IUPAC 名称 |
2-(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C6H13ClS/c1-3-6(2)8-5-4-7/h6H,3-5H2,1-2H3 |
InChI 键 |
SZWKDLZVWXCJGZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)SCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


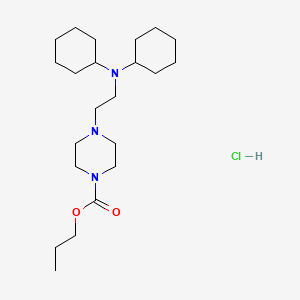
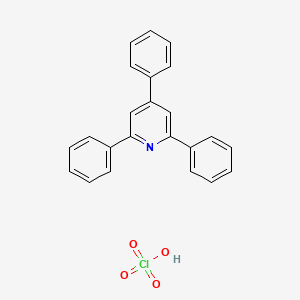
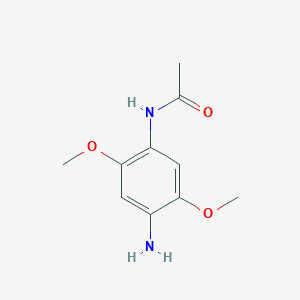
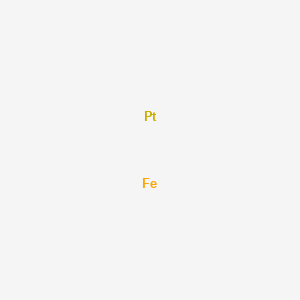
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
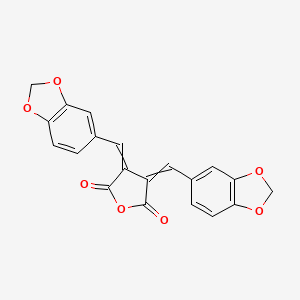
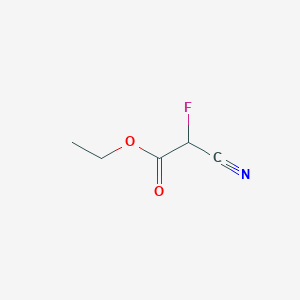
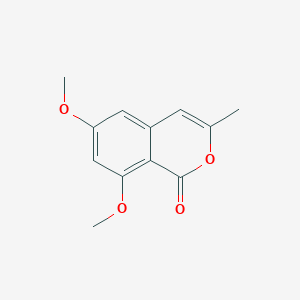
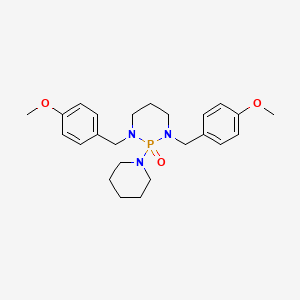
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)
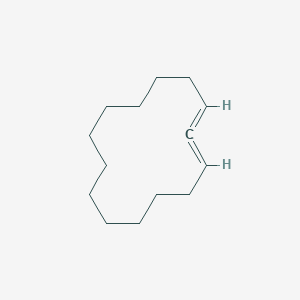
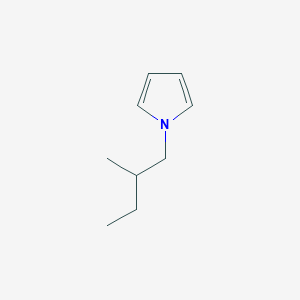
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
